molecular formula C19H19F4N3O B5781294 N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

货号 B5781294
分子量: 381.4 g/mol
InChI 键: MZGNZMHWZIUVQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, commonly known as TPA023, is a novel compound that has gained significant attention in the field of neuroscience research. It belongs to the class of modulators of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TPA023 has been found to possess anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for the treatment of anxiety and epilepsy.

作用机制

TPA023 acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA at the receptor. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and reduced excitability. TPA023 binds to a specific site on the receptor, distinct from the benzodiazepine binding site, and has been shown to selectively enhance the activity of certain GABA-A receptor subtypes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPA023 are largely mediated by its action on the GABA-A receptor. TPA023 has been shown to increase the amplitude and duration of GABA-mediated currents in cultured neurons, indicating its ability to enhance GABAergic neurotransmission. TPA023 has also been found to reduce the firing rate of hippocampal neurons in vitro, suggesting its potential as an antiepileptic agent.

实验室实验的优点和局限性

One advantage of using TPA023 in lab experiments is its selectivity for certain GABA-A receptor subtypes, which allows for more precise modulation of GABAergic neurotransmission. However, a limitation of TPA023 is its relatively short half-life, which may require frequent dosing in animal experiments. Additionally, the potential for off-target effects on other neurotransmitter systems should be considered.

未来方向

For research on TPA023 include further elucidation of its mechanism of action and its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of TPA023 in animal models and humans are needed to determine its safety and efficacy for clinical use. Additionally, the development of more selective and potent modulators of the GABA-A receptor, based on the structure of TPA023, may lead to the discovery of novel therapeutic agents for the treatment of anxiety and epilepsy.

合成方法

TPA023 is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with 3-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the intermediate amine, which is subsequently reacted with chloroacetyl chloride to yield the final product, TPA023.

科学研究应用

TPA023 has been extensively studied for its anxiolytic and anticonvulsant properties in preclinical models. It has been shown to reduce anxiety-like behaviors in animal models of anxiety, such as the elevated plus maze and the light-dark box test. TPA023 has also been found to possess anticonvulsant activity in animal models of epilepsy, such as the maximal electroshock and pentylenetetrazol seizure tests.

属性

IUPAC Name

N-(4-fluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O/c20-15-4-6-16(7-5-15)24-18(27)13-25-8-10-26(11-9-25)17-3-1-2-14(12-17)19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGNZMHWZIUVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。